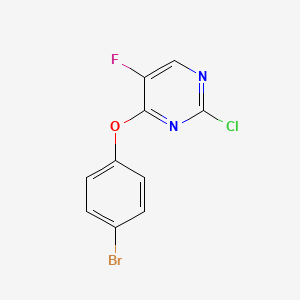![molecular formula C8H12ClNS B13177533 2-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13177533.png)
2-[2-(Chloromethyl)butyl]-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Chloromethyl)butyl]-1,3-thiazole is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds The thiazole ring consists of three carbon atoms, one sulfur atom, and one nitrogen atom, forming a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Chloromethyl)butyl]-1,3-thiazole typically involves the reaction of a thiazole derivative with a chloromethylbutyl group. One common method is the cyclization of a precursor compound containing the necessary functional groups under specific conditions. For example, the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides can yield various thiazole derivatives .
Industrial Production Methods: Industrial production of thiazole derivatives often involves large-scale chemical reactions under controlled conditions. The use of catalysts, solvents, and specific temperatures is crucial to ensure high yield and purity. The exact methods can vary depending on the desired derivative and its applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[2-(Chloromethyl)butyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Wissenschaftliche Forschungsanwendungen
2-[2-(Chloromethyl)butyl]-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: Some thiazole derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer and infections.
Industry: Thiazole compounds are used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[2-(Chloromethyl)butyl]-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, thiazole derivatives can inhibit the activity of certain enzymes involved in disease pathways, making them potential therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
2-[2-(Chloromethyl)butyl]-1,3,5-trimethylbenzene: Contains a similar chloromethylbutyl group but with a benzene ring instead of a thiazole ring.
Benzo-[d]-imidazo-[2,1-b]-thiazole: Another thiazole derivative with different substituents and biological activities.
Uniqueness: 2-[2-(Chloromethyl)butyl]-1,3-thiazole is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H12ClNS |
|---|---|
Molekulargewicht |
189.71 g/mol |
IUPAC-Name |
2-[2-(chloromethyl)butyl]-1,3-thiazole |
InChI |
InChI=1S/C8H12ClNS/c1-2-7(6-9)5-8-10-3-4-11-8/h3-4,7H,2,5-6H2,1H3 |
InChI-Schlüssel |
BRKAHJPNCYNVNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1=NC=CS1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


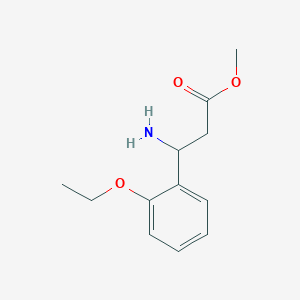
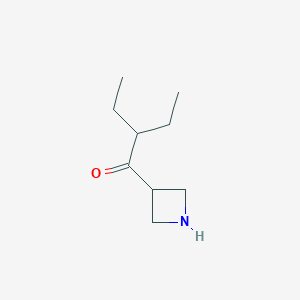
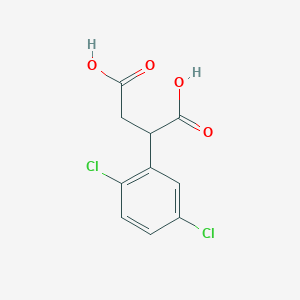
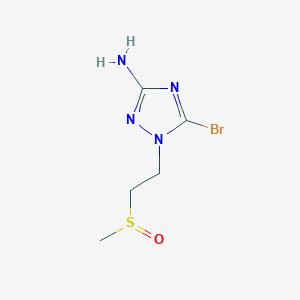
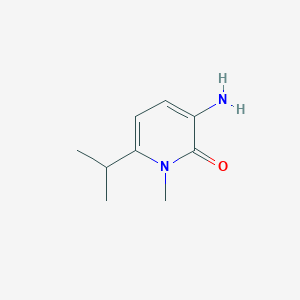
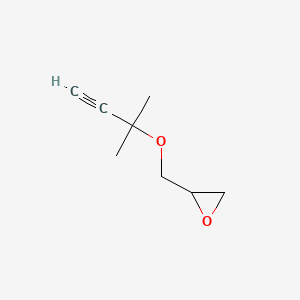
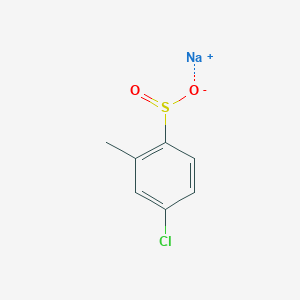
![2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid](/img/structure/B13177486.png)
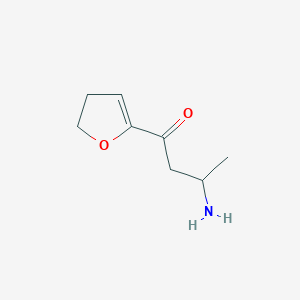
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13177495.png)
![1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid](/img/structure/B13177504.png)

